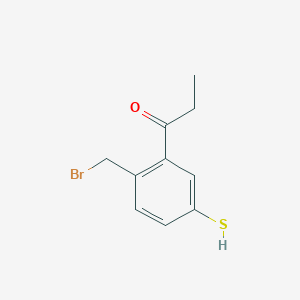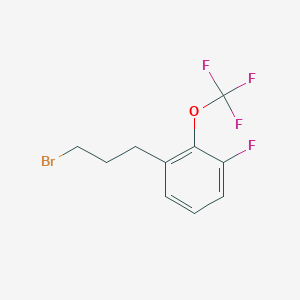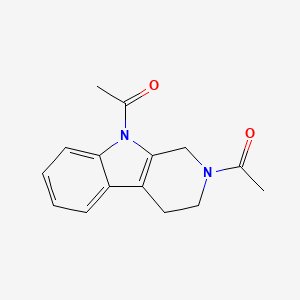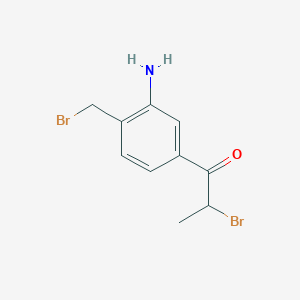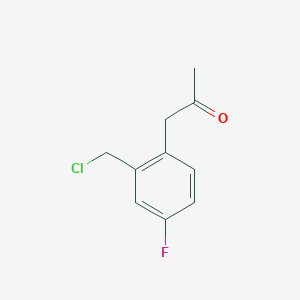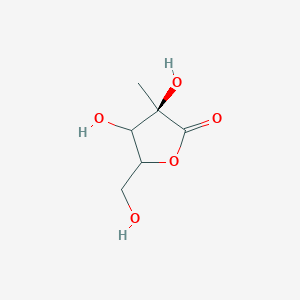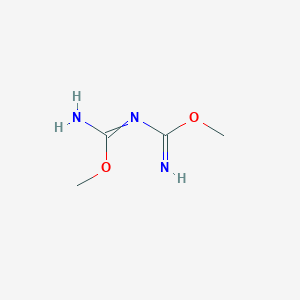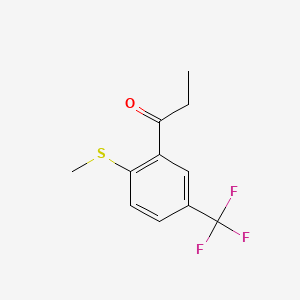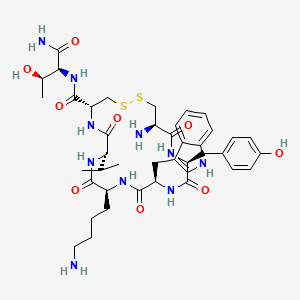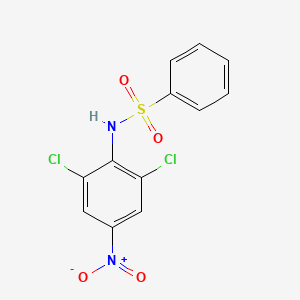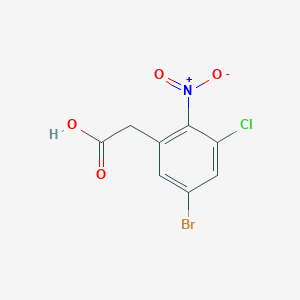
5-Bromo-3-chloro-2-nitrophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-nitrophenylacetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-5-bromophenylacetic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-3-chloro-2-aminophenylacetic acid, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-3-chloro-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-nitrophenylacetic acid
- 3-Bromo-5-chloro-2-nitrophenylacetic acid
- 2-Bromo-4-chloro-5-nitrophenylacetic acid
Uniqueness
5-Bromo-3-chloro-2-nitrophenylacetic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H5BrClNO4 |
|---|---|
Molecular Weight |
294.48 g/mol |
IUPAC Name |
2-(5-bromo-3-chloro-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13) |
InChI Key |
RNUNQFZZYPVQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



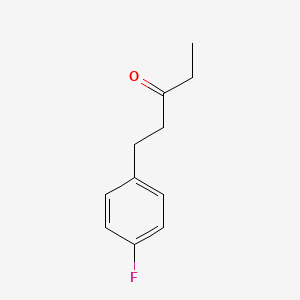
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
